An In-depth Technical Guide to the Chemical Properties of 3,3-Difluoropyrrolidine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 3,3-Difluoropyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluoropyrrolidine (B39680) hydrochloride is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of gem-difluoro substitution into the pyrrolidine (B122466) ring can profoundly influence the physicochemical and pharmacological properties of parent molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological pathway interactions of 3,3-difluoropyrrolidine hydrochloride, tailored for researchers and professionals in the field of drug development. The strategic incorporation of fluorine can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to target proteins, making this scaffold a valuable tool in the design of novel therapeutics.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 3,3-Difluoropyrrolidine hydrochloride is presented below. These properties are crucial for its handling, formulation, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 163457-23-6 | [1] |
| Molecular Formula | C4H8ClF2N | [1] |
| Molecular Weight | 143.56 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 133-136 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and methanol. | |
| pKa (of conjugate acid) | 7.5 (for the free base, 3,3-Difluoropyrrolidine) | [2] |
| Purity | Typically >97% |
Synthesis and Experimental Protocols
The synthesis of 3,3-Difluoropyrrolidine hydrochloride is most commonly achieved through the deprotection of a Boc-protected precursor. Below is a detailed experimental protocol for this transformation.
Synthesis of 3,3-Difluoropyrrolidine hydrochloride from tert-butyl 3,3-difluoropyrrolidine-1-carboxylate
This procedure involves the acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3,3-difluoropyrrolidine-1-carboxylate.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3,3-difluoropyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane (B91453) or diethyl ether.
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Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of hydrochloric acid (a common method is using a 4 M solution of HCl in 1,4-dioxane or diethyl ether) in excess (typically 10-20 eq).
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Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
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Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, remove the solvent and excess acid under reduced pressure.
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Isolation and Purification: The resulting solid is 3,3-Difluoropyrrolidine hydrochloride. It can be further purified by trituration with a non-polar solvent like diethyl ether or hexane (B92381) to remove any organic impurities, followed by filtration and drying under vacuum.
An alternative synthetic approach involves the fluorination of a suitable pyrrolidine precursor, such as pyrrolidin-3-one, followed by reduction and salt formation. However, the deprotection of the commercially available Boc-protected amine is often more convenient for laboratory-scale synthesis.
Spectroscopic Data
Detailed spectroscopic analysis is essential for the structural confirmation of 3,3-Difluoropyrrolidine hydrochloride.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 3,3-Difluoropyrrolidine hydrochloride, the expected signals would correspond to the protons on the pyrrolidine ring. The protons on the carbons adjacent to the nitrogen (C2 and C5) and the carbon bearing the fluorine atoms (C4) will show characteristic splitting patterns due to coupling with each other and with the fluorine atoms.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the three non-equivalent carbon atoms in the pyrrolidine ring. The carbon atom bonded to the two fluorine atoms (C3) will appear as a triplet due to C-F coupling. The chemical shifts of the other carbons will also be influenced by the electronegative fluorine atoms and the protonated nitrogen.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 3,3-Difluoropyrrolidine hydrochloride, a single signal is expected for the two equivalent fluorine atoms. The chemical shift and coupling constants can provide valuable information about the electronic environment of the fluorine atoms.
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IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the secondary ammonium (B1175870) salt, C-H stretching of the alkyl groups, and C-F stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (3,3-Difluoropyrrolidine) after the loss of HCl. Fragmentation patterns can provide further structural information.
Note: Specific, experimentally obtained spectral data for 3,3-Difluoropyrrolidine hydrochloride is not consistently available in publicly accessible databases. The information provided above is based on theoretical predictions and data from analogous compounds. Researchers should obtain and interpret their own analytical data for definitive structural confirmation.
Applications in Drug Discovery: Signaling Pathways
3,3-Difluoropyrrolidine hydrochloride is a key building block for the synthesis of inhibitors targeting enzymes involved in important signaling pathways, notably Dipeptidyl Peptidase-4 (DPP-4) and Dual Leucine Zipper Kinase (DLK).
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Signaling Pathway
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] DPP-4 inhibitors block this inactivation, leading to increased levels of active incretins. This, in turn, potentiates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, making DPP-4 a key target for the treatment of type 2 diabetes.[3][4]
Dual Leucine Zipper Kinase (DLK) Signaling Pathway
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key regulator of stress-activated protein kinase (SAPK/JNK) signaling pathways in neurons.[5][6] It is involved in a variety of cellular processes, including apoptosis, axon guidance, and regeneration.[7] Inhibition of DLK has been shown to be neuroprotective in various models of neurodegenerative diseases. The pyrrolidine scaffold is utilized in the development of potent and selective DLK inhibitors.
Safety and Handling
3,3-Difluoropyrrolidine hydrochloride is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,3-Difluoropyrrolidine hydrochloride is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its unique chemical and physical properties, conferred by the gem-difluoro substitution, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, properties, and the biological pathways it can influence is crucial for its effective application in modern drug discovery and development.
References
- 1. 3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DLK signalling pathway—a double‐edged sword in neural development and regeneration | EMBO Reports [link.springer.com]
